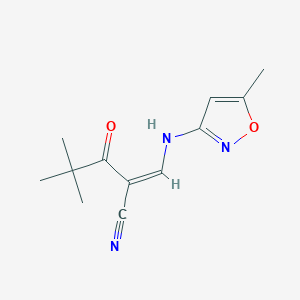
2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile, with the CAS number 1025601-35-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N3O2
- Molar Mass : 233.27 g/mol
- Structure : The compound features a prop-2-enenitrile backbone with a dimethylpropanoyl group and a 5-methylisoxazole moiety attached to an amino group.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : The presence of the isoxazole ring suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival .
Pharmacological Studies
A review of existing literature reveals several studies that highlight the biological effects of related compounds:
- In Vitro Studies : Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in human cancer cells through caspase activation pathways .
- In Vivo Studies : Animal model studies indicate that certain analogs can reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a structurally related compound in vitro. The results showed that the compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The study utilized flow cytometry and western blot analysis to confirm these findings .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of a similar compound on neuronal cells subjected to oxidative stress. The compound was found to significantly reduce cell death and maintain mitochondrial function, indicating its potential use in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molar Mass | 233.27 g/mol |
| Antioxidant Activity | Yes (predicted based on structure) |
| Enzyme Inhibition | Yes (specific enzymes TBD) |
| Cytotoxicity (IC50) | Varies by cell line |
Eigenschaften
IUPAC Name |
(2Z)-4,4-dimethyl-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-10(15-17-8)14-7-9(6-13)11(16)12(2,3)4/h5,7H,1-4H3,(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREAYWSXWZITNN-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














